molecular formula C12H17BrFN B7937218 [(2-Bromo-3-fluorophenyl)methyl](2,2-dimethylpropyl)amine

[(2-Bromo-3-fluorophenyl)methyl](2,2-dimethylpropyl)amine

Cat. No.: B7937218
M. Wt: 274.17 g/mol
InChI Key: FUKFAESVABNXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a dimethylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include dehalogenated amines.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-fluorophenyl)methylamine
  • (4-Bromo-3-fluorophenyl)methylamine
  • (2-Bromo-3,3,3-trifluoropropyl)methylamine

Uniqueness

(2-Bromo-3-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic and steric effects that can be leveraged in various applications.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-12(2,3)8-15-7-9-5-4-6-10(14)11(9)13/h4-6,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFAESVABNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.